molecular formula C7H18NO4P B14587092 Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate CAS No. 61211-73-2

Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate

Cat. No.: B14587092
CAS No.: 61211-73-2
M. Wt: 211.20 g/mol
InChI Key: WQNNTZGVUMAMPW-UHFFFAOYSA-N
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Description

Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate is an organophosphorus compound featuring a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with formaldehyde and an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonate esters.

    Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halides or other nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .

Scientific Research Applications

Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: The compound is used in the production of various phosphonate-based materials and chemicals.

Mechanism of Action

The mechanism by which diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorus metabolism. This interaction can inhibit or modify the activity of these proteins, leading to various biochemical effects .

Comparison with Similar Compounds

  • Dimethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate
  • Diethyl phosphite
  • Diethyl (hydroxymethyl)phosphonate

Comparison: Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in distinct ways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

61211-73-2

Molecular Formula

C7H18NO4P

Molecular Weight

211.20 g/mol

IUPAC Name

(2-diethoxyphosphorylethylamino)methanol

InChI

InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)6-5-8-7-9/h8-9H,3-7H2,1-2H3

InChI Key

WQNNTZGVUMAMPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNCO)OCC

Origin of Product

United States

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